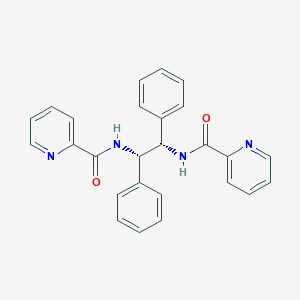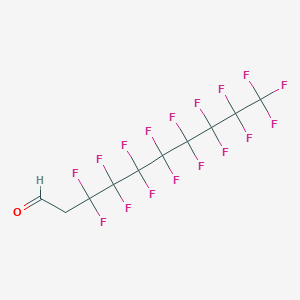
(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
説明
“®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . Pyrazine derivatives, including pyrazine carboxamides, have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of pyrazine-2-carboxamide derivatives typically involves the reaction of pyrazine-2-carboxylic acid with various amines . For example, the reaction of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones in boiling glacial acetic acid containing sodium acetate yields the corresponding N-(acetylphenyl)pyrazine-2-carboxamide .Molecular Structure Analysis
The molecular structure of pyrazine-2-carboxamide derivatives, such as “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid”, can be represented by the SMILES stringNC(=O)c1cnccn1 . This represents a pyrazine ring with a carboxamide group attached. Chemical Reactions Analysis
Pyrazine-2-carboxamides can undergo various chemical reactions. For instance, they can react with electrophilic (carbonyl group, bromine) and nucleophilic (malononitrile, hydrazine) reagents . The specific reactions that “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” can undergo would depend on the specific conditions and reagents present.科学的研究の応用
Antimicrobial Activity
This compound has been found to have antimicrobial properties . It is synthesized from pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones . The antimicrobial activities of the newly synthesized compounds were studied and some of these were found to exhibit a pronounced effect .
Inhibition of Leuconostoc Mesenteroides Growth
The compound has been used in the study of growth inhibition of Leuconostoc mesenteroides . This is a type of bacteria that can cause spoilage in food and beverage products.
Tuberculosis Treatment
Pyrazinamide, a nicotinamide analogue that is thought to be a prodrug of pyrazinoic acid, has been used as a first-line drug to treat tuberculosis . The active moiety of pyrazinamide is pyrazinoic acid (POA), which is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Inhibition of Photosynthetic Electron Transport
Compounds possessing the –NHCO– group, such as this one, were found to inhibit photosynthetic electron transport . This could have potential applications in the study of photosynthesis and plant biology.
Synthesis of Pyrazinamide Analogues
The compound has been used in the synthesis of pyrazinamide analogues using the Yamaguchi reaction . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .
Study of Liver Toxicity Prevention
The compound is used to study liver toxicity prevention . This could have potential applications in the development of drugs and treatments for liver diseases.
Mechanisms of Resistance Study
The compound is used to study mechanisms of resistance . Understanding these mechanisms could help in the development of more effective treatments for various diseases.
Formation of Polymeric Copper Complexes
The compound is used to form polymeric copper complexes . These complexes could have potential applications in various fields, including materials science and catalysis.
作用機序
Target of Action
Related compounds such as pyrazinecarboxamide are known to target mycobacteria .
Mode of Action
Pyrazinecarboxamide, a related compound, is known to interfere with the cell membrane of mycobacteria . It’s plausible that ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may have a similar mode of action.
Biochemical Pathways
Pyrazinecarboxamide is known to disrupt membrane energetics and inhibit membrane transport function at acid ph in mycobacterium tuberculosis .
Result of Action
Related compounds such as pyrazinecarboxamide have been shown to inhibit the activity of purified fas i .
将来の方向性
The future directions for research on “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their mechanisms of action. Given the biological activities exhibited by pyrazine derivatives, these compounds could potentially be developed into effective therapeutic agents .
特性
IUPAC Name |
(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCLNODLCIGDU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)


![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)




![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)